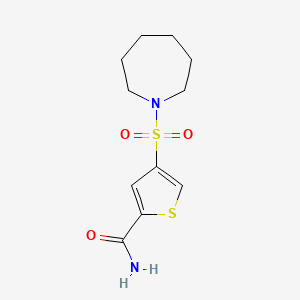

4-(1-azepanylsulfonyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 4-(1-azepanylsulfonyl)-2-thiophenecarboxamide often involves electrophilic intramolecular cyclization and novel one-pot synthesis methods. For instance, intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yields tetrahydro-5H-thieno[3,2-b]azepin-5-ones among other compounds, showcasing a method for creating complex cyclic structures from simpler precursors (Danilyuk et al., 2016). Additionally, a novel one-pot pseudo-five-component synthesis approach has been described for the synthesis of tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, highlighting the efficiency of combining multiple reactants under catalytic conditions to achieve complex derivatives (Shaabani et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, revealing intricate details about the spatial arrangement and bonding interactions. For example, the structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was determined, providing insights into the regioselective alkylation and intramolecular condensation processes (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Thiophene sulfonyl derivatives engage in a variety of chemical reactions, including interactions with amines, hydrazine, and sodium azide, leading to diverse products such as hydrazones and azides. These reactions not only demonstrate the reactivity of thiophene sulfonyl chloride but also the potential for creating a wide array of functionalized compounds (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Studies on compounds like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have explored these aspects, including crystal structure and Hirshfeld surface analysis, to understand the intermolecular interactions that govern these properties (Ivachtchenko et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, are essential for the synthesis and application of thiophene derivatives. The reactions of thiophene sulfonyl derivatives with various compounds highlight the versatility and potential for synthesizing a wide range of chemically and biologically significant molecules (Cremlyn et al., 1981).

Scientific Research Applications

Electrophilic Intramolecular Cyclization

Intramolecular cyclization of unsaturated compounds, such as 4-aryl-N-(thiophen-3-yl)but-3-enamides, has been explored for synthesizing complex molecular structures. These reactions, when induced by polyphosphoric acid and chlorosulfanylarenes, lead to the formation of tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. This research indicates the utility of related compounds in synthesizing heterocyclic structures, which are significant in drug development and materials science (Danilyuk et al., 2016).

Dearomatising Rearrangements

Lithiated thiophenecarboxamides exhibit dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases the potential of thiophene derivatives in synthetic organic chemistry for generating complex structures from simpler precursors (Clayden et al., 2004).

Photoresponsive Molecular Imprinting

Research on photoresponsive molecularly imprinted hydrogels explores the use of functional monomers, such as those containing thiophene units, for the selective uptake and release of pharmaceuticals in aqueous media. This indicates the potential application of related compounds in developing smart drug delivery systems (Gong et al., 2008).

Synthesis of Heterocyclic Compounds

The synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives demonstrates the versatility of thiophene and similar compounds in creating a wide array of heterocyclic structures, which have extensive applications in pharmaceuticals and agrochemicals (Shaabani et al., 2008).

Fluorescent Labeling

The use of thiophene derivatives in fluorescent labeling showcases their application in bioimaging and diagnostics. The development of well-defined polymers with thiophene units that can be labeled with fluorescent dyes underlines the importance of such compounds in materials science and biomedical engineering (Scales et al., 2006).

Safety and Hazards

properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-1-2-4-6-13/h7-8H,1-6H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURRSQJRILPGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)